N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-12(19)18-8-4-5-11(9-18)23-14-13(22-2)15-6-7-16-14/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNSSJNZSNFMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis may begin with commercially available 3-methoxypyrazine and piperidine.
Step-by-Step Synthesis
Formation of the Intermediate: : The methoxypyrazine undergoes nucleophilic substitution with piperidine under controlled conditions to form the intermediate compound.
Coupling Reaction: : The intermediate is then coupled with N-methylmethanesulfonamide through an amide bond formation, often employing reagents such as coupling agents (e.g., EDC, DCC) and a base (e.g., DIPEA) to facilitate the reaction.
Industrial Production Methods:
Batch Process: : Utilizes sequential addition of reagents in a controlled environment.
Continuous Flow Chemistry: : Offers enhanced control over reaction conditions, higher efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidation reactions primarily at the methoxypyrazine moiety.
Reduction: : Reduction reactions might target the piperidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the pyrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: : KMnO₄, H₂O₂.
Reducing Agents: : LiAlH₄, NaBH₄.
Substituting Reagents: : Halides, amines under basic or acidic conditions.
Major Products:
Oxidized Pyrazine Derivatives: : Products with additional oxygen functionalities.
Reduced Piperidine Derivatives: : Compounds with hydrogenated piperidine rings.
Scientific Research Applications
N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is employed in various scientific domains:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Acts as a ligand in biochemical assays.
Industry: : Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, primarily interacting with proteins or enzymes via hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways, offering potential therapeutic benefits or industrial applications.
Comparison with Similar Compounds
Structural Analog: N-(2-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Key Differences :
- Substituent Position : The methoxy group on the pyrazine ring is at the 6-position instead of the 3-position.
- Heterocycle : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
Implications : - Pyrrolidine’s smaller ring size increases conformational rigidity, which could enhance selectivity but reduce binding flexibility .
Structural Analog: N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide
Key Differences :
- Heterocycle : Piperazine replaces piperidine.
- Substituents : A 5-chloro-2-methylphenyl group and 3-nitrophenyl group are present.
Implications : - The nitro group’s electron-withdrawing nature may reduce bioavailability due to poor solubility, while the chloro-methylphenyl group enhances lipophilicity .
Structural Analog: 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
Key Differences :
- Core Structure : Triazolopyrazine replaces pyrazine-piperidine.
- Substituents : Methylsulfanylphenyl and 3-methylpiperidinyl groups.
Implications : - The triazolopyrazine core increases planarity, favoring intercalation in DNA or enzyme active sites.
- Methylsulfanyl enhances metabolic stability but may introduce toxicity risks .
Structural Analog: N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide
Key Differences :
- Complex Substituents: Bis(trifluoromethyl)phenyl and oxazolidinone groups.
- Stereochemistry : Chiral centers at C4 and C3.
Implications : - Trifluoromethyl groups enhance metabolic stability and membrane permeability.
Data Table: Comparative Analysis
Research Findings and Trends
- Positional Isomerism : 3-Methoxy vs. 6-methoxy pyrazine derivatives show divergent binding modes. The 3-methoxy group in the target compound likely optimizes steric interactions in hydrophobic pockets .
- Heterocycle Impact : Piperidine’s larger ring size confers flexibility, whereas pyrrolidine’s rigidity may improve selectivity but limit target diversity .
- Electron-Withdrawing Groups : Nitro substituents (e.g., in ’s compound) reduce solubility but enhance electrophilic reactivity, useful in prodrug designs .
Biological Activity
N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic organic compound notable for its potential therapeutic applications in various biological pathways. Its molecular structure includes a piperidine ring, a methoxypyrazine moiety, and a methanesulfonamide functional group, contributing to its unique biological activities.
The compound has a molecular formula of CHNOS and a molecular weight of approximately 346.41 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, which is crucial for its pharmacological activity.
Research indicates that this compound may exert its biological effects by modulating various receptors and enzymes involved in neurological and metabolic pathways. The methoxypyrazine moiety is particularly significant, as it has been shown to influence interactions with key biological targets.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. The methoxypyrazine component is known to interact with pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
Neurological Effects
The compound's interaction with the central nervous system (CNS) has been studied, revealing potential depressant effects on locomotor activity in animal models. This suggests that it may act as a CNS depressant, which could be beneficial in treating conditions such as anxiety or insomnia.
Comparative Analysis
The following table summarizes similar compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | CHNOS | Contains thiophene ring | Potential anticancer activity |
| (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone | CHNO | Incorporates piperazine moiety | Enhanced CNS activity |
| 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone | CHNO | Different pyrazine substitution | Targets different pathways |
Case Studies
Several studies have highlighted the compound's potential applications:
- CNS Activity Study : A study evaluated the locomotor activity of mice treated with this compound, showing a significant reduction in activity compared to control groups, indicating CNS depressant effects .
- Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited proliferation in human cancer cell lines, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
